Cas no 127-31-1 (Fludrocortisone)

Fludrocortisone 化学的及び物理的性質
名前と識別子
-
- Fludrocortisone
- 9a-Fluoro-11b,17a,21-trihydroxy-4-pregnene-3,20-dione
- 9a-Fluoro-17-hydroxycorticosterone
- (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 9α-Fludrocortisone
- 9α-Fluorcortisol
- Alflorone
- Astonin-H
- Florinef
- FLUDROCORTISONE, USP
- Fludrocortone
- Fludrone
- Fluohydrisone
- Fluohydrocortisone
- Fluorocortisol
- Fluorocortisone
- f-col
- u5963
- f-cortef
- fludronef
- NSC 11318
- Astonin H-d5
- U 5963
- FLUDROCORTISONE [MI]
- LMST02030103
- EINECS 204-833-2
- Pregn-4-ene-3,20-dione, 9-fluoro-11.beta.,17,21-trihydroxy-
- GTPL2873
- HSDB 3332
- Prestwick_648
- W-108386
- 9alpha-Fluoro-11beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione
- Fludrocortisone (INN)
- SCHEMBL4545
- 9 Fluorohydrocortisone
- NCGC00181081-01
- Cortisol, 9-fluoro-
- Tox21_113344
- HY-B1203
- 9alpha-Flourocortisol
- 9-AF
- 9alpha-fluoro-11beta,17alpha,21-trihydroxy-pregn-4-ene-3,20-dione
- Pregn-4-ene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-, (11.beta.)-
- 9.alpha.-Fluorcortisol
- bmse000987
- DTXCID503061
- C07004
- CHEMBL1201388
- 9-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione, (11.beta.)- #
- DB00687
- 9-alpha-Fluoro-17-hydroxycorticosterone
- 9 alpha Fluorohydrocortisone
- Corticosterone, 9-fluoro-17-hydroxy-
- BRN 3014278
- Hydrocortisone-9alpha-fluoro
- 4-08-00-03427 (Beilstein Handbook Reference)
- 9-alpha-Fluorocortisol
- NSC11318
- 9-AFH
- StC 1400
- 9.alpha.-Fluoro-17-hydroxycorticosterone
- (11alpha)-9-fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione
- 9 Fluorocortisol
- Fludrocortisona
- 9-alpha-Fludrocortisone
- EN300-19737599
- D07967
- NSC-11318
- Pregn-4-ene-3, 9-fluoro-11.beta.,17,21-trihydroxy-
- Astonin-H (TN)
- Pregn-4-ene-3,20-dione, 9-fluoro-11,17,21-trihydroxy-, (11beta)-
- (11.beta.)-9-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione
- 9 .alpha. FF
- 9-Fluoro-11beta,17,21-trihydroxypregn-4-ene-3,20-dione
- 9alpha-Fluorocortisol
- (11beta)-9-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione
- FLUDROCORTISONE [INN]
- 9 alpha FF
- NCGC00274078-01
- 9alpha-Fluoro-hydrocortisone
- FLUDROCORTISONE [VANDF]
- U0476M545B
- WLN: L E5 B666 OV MUTJ A1 BF CQ E1 FV1Q FQ
- (1R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- 9-Fluoro-17-Hydroxycortisone
- 9alpha-Fluoro-17-hydroxycorticosterone
- 127-31-1 (free)
- Pregn-4-ene-3, 9-fluoro-11,17,21-trihydroxy-, (11.beta.)-
- Fludrocortisona (INN-Spanish)
- 9alpha-Fludrocortisone
- Fludrocortisone [INN:BAN]
- 9 alpha-Fluoro-17-Hydroxycorticosterone
- 9 alpha Fluoro 17 Hydroxycorticosterone
- Tox21_112700
- 9-Fluoro-11.beta.,21-trihydroxypregn-4-ene-3,20-dione
- FLUDROCORTISONE [HSDB]
- FLUDROCORTISONE [WHO-DD]
- 9-Fludrocortisone;9-Fluorcortisol
- Fludrocortison
- bmse001009
- UNII-U0476M545B
- AKOS040742512
- Fluodrocortisone
- 9-alpha-Fluorohydrocortisone
- Fludrocortisonum
- Pregn-4-ene-3,20-dione, 9-fluoro-11-beta,17,21-trihydroxy-
- ZK5
- CAS-127-31-1
- CHEBI:50885
- NS00010380
- 9.alpha.-Fluorohydrocortisone
- 9 Fluoro 17 Hydroxycortisone
- Tox21_113344_1
- 9.alpha.-Fluoro-11.beta.,17.alpha.,21-trihydroxy-4-pregnene-3,20-dione
- 9 alpha-Fluorohydrocortisone
- Pregn-4-ene-3,20-dione, 9-fluoro-11beta,17,21-trihydroxy-
- 9alpha-Fluorohydrocortisone
- 9-Fluorohydrocortisone
- 9 alpha Fludrohydrocortisone
- (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- 9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione
- 9.alpha.-Fluorocortisol
- CS-4832
- DTXSID7023061
- 9-Fluoro-11.beta.,17,21-trihydroxypregn-4-ene-3,20-dione
- Fludrocortisonum [INN-Latin]
- Fludrocortisonum (INN-Latin)
- 127-31-1
- 9.alpha.-Fluoro-11.beta.,21-trihydroxy-4-pregnene-3,20-dione
- Fludrocortisona [INN-Spanish]
- Q2697578
- 9-Fluorocortisol
- DA-63474
- G60915
-
- MDL: MFCD00083333
- インチ: InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
- InChIKey: AAXVEMMRQDVLJB-BULBTXNYSA-N
- ほほえんだ: C[C@@]12[C@](C(CO)=O)(O)CC[C@@]1([H])[C@]3([H])CCC4=CC(CC[C@]4(C)[C@@]3(F)[C@@H](O)C2)=O
計算された属性
- せいみつぶんしりょう: 380.20000
- どういたいしつりょう: 380.19990218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 734
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 15
- トポロジー分子極性表面積: 94.8Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 1.1176 (estimate)
- ゆうかいてん: 208-212°C
- PSA: 94.83000
- LogP: 1.87370
- ひせんこうど: D23 +139° (c = 0.55 in 95% ethanol)
Fludrocortisone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F883465-50mg |
Fludrocortisone |
127-31-1 | 98% | 50mg |
¥3,126.00 | 2022-01-13 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SF6921-25mg |
Fludrocortisone |
127-31-1 | ≥98% | 25mg |
¥5200元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SF6921-5mg |
Fludrocortisone |
127-31-1 | ≥98% | 5mg |
¥1500元 | 2023-09-15 | |
TRC | F428100-50mg |
Fludrocortisone |
127-31-1 | 50mg |
$ 282.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207690-50 mg |
Fludrocortisone, (Out of Stock: Availability 7/21/23) |
127-31-1 | 50mg |
¥3,234.00 | 2023-07-10 | ||
Enamine | EN300-19737599-0.05g |
(1R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one |
127-31-1 | 0.05g |
$636.0 | 2023-09-16 | ||
Aaron | AR007PLF-25mg |
Fludrocortisone |
127-31-1 | 97% | 25mg |
$303.00 | 2025-01-23 | |
Aaron | AR007PLF-50mg |
Fludrocortisone |
127-31-1 | 97% | 50mg |
$388.00 | 2025-01-23 | |
1PlusChem | 1P007PD3-5mg |
Fludrocortisone |
127-31-1 | ≥95% | 5mg |
$191.00 | 2024-07-09 | |
A2B Chem LLC | AD58663-100mg |
Fludrocortisone |
127-31-1 | ≥97% | 100mg |
$740.00 | 2024-04-20 |
Fludrocortisone 関連文献
-
Fo-Ning Ng,Chun-Ming Chan,Jianbin Li,Mingzi Sun,Yin-Suo Lu,Zhongyuan Zhou,Bolong Huang,Wing-Yiu Yu Org. Biomol. Chem. 2019 17 1191
-
Morgan Lecomte,Mounsef Lahboubi,Pierre Thilmany,Adil El Bouzakhi,Gwilherm Evano Chem. Sci. 2021 12 11157
-
Zhongxing Wang,Li Sun,Liqiang Liu,Hua Kuang,Liguang Xu,Chuanlai Xu Mater. Chem. Front. 2018 2 1900
-
Rui Wang,Jie Han,Chenchen Li,Jie Zhang,Yong Liang,Tao Wang,Zunting Zhang Org. Biomol. Chem. 2018 16 2479
-
Stefan Verhoog,Allen F. Brooks,Wade P. Winton,Benjamin L. Viglianti,Melanie S. Sanford,Peter J. H. Scott Chem. Commun. 2019 55 6361
-
Ayman Abo Elmaaty,Radwan Alnajjar,Mohammed I. A. Hamed,Muhammad Khattab,Mohamed M. Khalifa,Ahmed A. Al-Karmalawy RSC Adv. 2021 11 10027
-
7. Catalyst-free regioselective hydroxyfluorination and aminofluorination of α,β-unsaturated ketonesJiadi Zhou,Ye Fang,Fang Wang,Jianjun Li Org. Biomol. Chem. 2019 17 4470
-
Haritha Sindhe,Bharatkumar Chaudhary,Neelanjan Chowdhury,Akshay Kamble,Vivek Kumar,Aishwarya Lad,Satyasheel Sharma Org. Chem. Front. 2022 9 1742
-
Christiane Ehrt,Tobias Brinkjost,Oliver Koch Med. Chem. Commun. 2019 10 1145
-
Nam Sook Kim,Geum Joo Yoo,Ji Hyun Lee,Hyoung-Joon Park,Sooyeul Cho,Dong Woo Shin,Younglim Kim,Sun Young Baek Anal. Methods 2017 9 2104
Fludrocortisoneに関する追加情報
Fludrocortisone: A Comprehensive Overview
Fludrocortisone, also known by its CAS number CAS No. 127-31-1, is a synthetic glucocorticoid hormone that plays a pivotal role in the treatment of various medical conditions, particularly those related to adrenal insufficiency. This compound has been extensively studied and utilized in clinical settings due to its potent anti-inflammatory and immunosuppressive properties. In this article, we will delve into the latest research findings, therapeutic applications, and mechanisms of action associated with Fludrocortisone.
The chemical structure of Fludrocortisone is closely related to aldosterone, a naturally occurring hormone that regulates sodium and potassium levels in the body. This structural similarity allows Fludrocortisone to mimic aldosterone's effects, making it highly effective in treating conditions such as primary aldosteronism and Addison's disease. Recent studies have highlighted the compound's ability to modulate the renin-angiotensin-aldosterone system (RAAS), which is critical for maintaining electrolyte balance and blood pressure regulation.
One of the most significant advancements in the use of Fludrocortisone has been its application in managing cardiovascular disorders. Researchers have found that low-dose therapy with Fludrocortisone can improve endothelial function and reduce inflammation in patients with heart failure. These findings have opened new avenues for its use in precision medicine, where tailored dosing strategies are employed based on individual patient profiles.
In addition to its therapeutic applications, recent studies have explored the molecular mechanisms underlying Fludrocortisone's effects. For instance, investigations into its interaction with mineralocorticoid receptors (MR) have revealed that Fludrocortisone exhibits high affinity for these receptors, leading to enhanced sodium retention and potassium excretion. This understanding has paved the way for the development of more selective MR antagonists, which could potentially reduce side effects associated with long-term use of Fludrocortisone.
The safety profile of Fludrocortisone remains a critical area of research. While it is generally well-tolerated, concerns about hypernatremia, hypertension, and fluid retention persist. Emerging data suggest that combining Fludrocortisone with other medications, such as ACE inhibitors or diuretics, may mitigate these adverse effects while maintaining therapeutic efficacy. Clinicians are encouraged to monitor patients closely and adjust dosages as needed to optimize outcomes.
The future of Fludrocortisone-based therapies looks promising, with ongoing trials exploring its potential in treating autoimmune diseases and neurodegenerative conditions. For example, preclinical studies have demonstrated that Fludrocortisone strong>
127-31-1 (Fludrocortisone) 関連製品
- 2002-29-1(Flumethasone 21-pivalate)
- 2529-45-5(flugestone 17-acetate)
- 514-36-3(Fludrocortisone acetate)
- 23674-86-4(Difluprednate)
- 67-78-7(Triamcinolone 16,21-Diacetate)
- 338-98-7(Isoflupredone acetate)
- 2152-44-5(Betamethasone valerate)
- 3801-06-7(Fluorometholone acetate)
- 1177-87-3(Dexamethasone acetate)
- 987-24-6(betamethasone 21-acetate)
